molecular formula C13H15FN2O B1438772 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile CAS No. 1157060-75-7

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

Número de catálogo: B1438772
Número CAS: 1157060-75-7
Peso molecular: 234.27 g/mol
Clave InChI: BJKHPBLNTOEBFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile (CAS 1157060-75-7) is a piperidine-containing benzonitrile derivative with a molecular formula of C13H15FN2O and a molecular weight of 234.27 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry research, particularly in the synthesis and development of novel 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidine compounds investigated as potent and selective LRRK2 inhibitors . Leucine-rich repeat kinase 2 (LRRK2) is a significant therapeutic target for the treatment of Parkinson's disease. The structure of this compound, which incorporates both a fluorinated benzonitrile moiety and a hydroxymethylpiperidine group, contributes to its potential as a building block for creating molecules that modulate this important kinase . Researchers can utilize this chemical for constructing targeted compound libraries, exploring structure-activity relationships (SAR), and optimizing lead compounds in neuropharmacology programs. It is recommended to store the product sealed in a dry environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-7-11(8-15)1-2-13(12)16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHPBLNTOEBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile, a compound characterized by its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C13H15FN2OC_{13}H_{15}FN_2O and a molecular weight of approximately 234.27 g/mol. It features a fluorine atom and a hydroxymethyl piperidine moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Melting Point63-68 °C
Density1.27 g/mL at 25 °C

Anticancer Properties

Recent studies indicate that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves apoptosis induction and inhibition of specific signaling pathways.

Case Study:
In a study examining piperidine derivatives, it was found that certain analogs exhibited improved cytotoxicity compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) highlighted the importance of the piperidine moiety in enhancing biological activity .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Research Findings:
A recent review highlighted that compounds with piperidine structures possess dual inhibitory effects on AChE and BuChE, suggesting their potential as therapeutic agents in Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound likely interacts with various enzymes involved in critical metabolic pathways.
  • Signal Transduction Modulation: It may affect pathways related to cell proliferation and survival.
  • Receptor Interaction: The presence of fluorine and hydroxymethyl groups can enhance binding affinity to specific receptors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The presence of the piperidine ring suggests that it may interact with biological targets relevant to various diseases.

Case Studies:

  • Antidepressant Activity : Preliminary studies have indicated that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems in the brain.
  • Anticancer Properties : Research has shown that fluorinated compounds can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles.

Neuropharmacology

The piperidine moiety in this compound is significant in neuropharmacology. Compounds containing piperidine are often explored for their ability to act on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

Case Studies:

  • Receptor Binding Studies : Investigations into how this compound binds to serotonin and dopamine receptors could elucidate its potential as a treatment for mood disorders.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups make it an attractive building block for creating derivatives with enhanced biological activity.

Synthesis Examples:

  • Synthesis of Novel Antidepressants : Researchers have successfully used this compound as a precursor to synthesize new classes of antidepressants with improved efficacy.

Material Science

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of polymers or coatings that require specific chemical properties.

Potential Applications:

  • Fluorinated Polymers : The incorporation of fluorine atoms can enhance the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications.

Comparación Con Compuestos Similares

Core Structural Differences

The compound is compared below with three structurally related analogs:

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile C₁₃H₁₄FN₂O Fluorine, hydroxymethyl-piperidine Synthetic intermediate
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₆H₂₀N₃ Dual piperidine rings Precursor for antitumor agents
BI81493 () C₂₂H₂₀F₂N₄O Quinazolinone, fluorine Antitumor candidate
3-Fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile C₁₄H₁₀F₂NO₂ Phenoxy-fluoroethoxy chain Radiolabeling applications

Key Observations :

  • Hydroxymethyl vs. Piperidine Substitution : The hydroxymethyl group in LD-1118 introduces hydrogen-bonding capability, unlike the dual piperidine rings in the analog from , which rely on van der Waals interactions for crystal packing .
  • Complexity and Pharmacological Potential: BI81493 () incorporates a quinazolinone moiety, suggesting higher target specificity (e.g., kinase inhibition) compared to LD-1118, which lacks such a pharmacophore .

Spectroscopic and Crystallographic Analysis

  • NMR Data: provides ¹³C and ¹⁹F NMR data for 3-fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile, highlighting distinct fluorine environments (δ = -122 ppm for aromatic F, δ = -182 ppm for fluoroethoxy F) . Comparable data for LD-1118 would clarify the electronic effects of the hydroxymethyl-piperidine substituent.
  • Crystal Packing : The analog in adopts chair conformations for both piperidine rings, with packing dominated by van der Waals forces. LD-1118’s hydroxymethyl group may introduce hydrogen bonds, altering solubility or stability .

Métodos De Preparación

Starting Materials

Preparation Methods

Nucleophilic Substitution on Fluorinated Benzonitrile

One common approach involves nucleophilic aromatic substitution (SNAr) of a fluorinated benzonitrile derivative with a piperidine nucleophile. The fluorine atom ortho or para to the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating substitution at the 4-position.

  • Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
  • Piperidine derivative: The piperidine nitrogen is the nucleophile, often protected or pre-functionalized at the 4-position.

Formylation and Subsequent Reduction to Hydroxymethyl

A key intermediate for introducing the hydroxymethyl group on the piperidine ring is the corresponding formyl derivative, such as 5-formyl-2-(piperidin-1-yl)benzonitrile. This can be synthesized via the Vilsmeier-Haack reaction on a piperidinyl-substituted benzonitrile:

Step Reagents Conditions Outcome
Formylation POCl3, DMF 0–5 °C to RT Introduction of formyl group at aromatic position
Reduction NaBH4 or LiAlH4 Mild conditions Conversion of formyl to hydroxymethyl group

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent DMF, DMSO, 2-Me-THF/MeOH Solvent choice affects solubility and reaction rate
Temperature 0–120 °C Controlled formylation at low temp; substitution at elevated temp
Catalyst Ru-based for hydrogenation Catalyst loading ~1 mol% for asymmetric hydrogenation
Additives Ti(OiPr)4 Used to sequester fluoride ions during hydrogenation to prevent catalyst poisoning

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Aromatic nucleophilic substitution 3-Fluoro-4-halobenzonitrile + piperidine DMF, 80–120 °C 3-Fluoro-4-(piperidin-1-yl)benzonitrile Moderate to high yield
2 Formylation (Vilsmeier-Haack) 3-Fluoro-4-(piperidin-1-yl)benzonitrile POCl3, DMF, 0–5 °C 5-Formyl-2-(piperidin-1-yl)benzonitrile High yield, regioselective
3 Reduction of formyl to hydroxymethyl NaBH4 or LiAlH4, RT 5-(Hydroxymethyl)-2-(piperidin-1-yl)benzonitrile High yield
4 Asymmetric hydrogenation (optional for stereocontrol) Fluoro-enamide intermediate Ru catalyst, BIPHEP, HBF4, Ti(OiPr)4 Syn-3-fluoro-4-aminopiperidine 97% yield, 86% ee

Research Findings and Industrial Considerations

  • The Vilsmeier-Haack formylation is a robust method for introducing aldehyde groups on piperidinyl benzonitriles, which can then be selectively reduced to hydroxymethyl groups.
  • Asymmetric hydrogenation offers a stereoselective route to the piperidine ring functionalization, critical for pharmaceutical applications requiring chiral purity.
  • Fluoride ion release during hydrogenation can inhibit catalysts; additives like titanium isopropoxide effectively sequester fluoride ions to maintain catalytic activity.
  • Industrial scale-up would require careful optimization of solvent systems, temperature control, and catalyst recycling to ensure cost-effectiveness and safety.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic aromatic substitution (SNAr) between a fluorinated benzonitrile derivative (e.g., 4-fluorobenzonitrile) and a hydroxymethyl-piperidine precursor. For example:

  • Step 1: React 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile under reflux in a polar aprotic solvent (e.g., DMSO) for 3–6 hours .
  • Step 2: Purify via solvent extraction (e.g., CH2Cl2) and recrystallization (e.g., methanol) to obtain crystalline products.
    Optimization Tips:
  • Monitor reaction progress using 19F^{19}\text{F}-NMR to track fluorine displacement .
  • Adjust stoichiometry (1:1 molar ratio) and temperature (80–120°C) to minimize byproducts like unreacted piperidine derivatives .

Q. How can the molecular structure and conformation of this compound be verified experimentally?

Methodological Answer: X-ray crystallography is the gold standard:

  • Grow single crystals via slow evaporation (e.g., methanol/water mixtures) .
  • Use SHELX programs (e.g., SHELXL for refinement) to analyze chair conformations of piperidine rings and intermolecular interactions (e.g., van der Waals forces) .
    Complementary Techniques:
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydroxymethyl group integrity .
  • FT-IR for detecting nitrile (C≡N, ~2220 cm1^{-1}) and hydroxyl (-OH, ~3300 cm1^{-1}) stretches .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

Methodological Answer: Critical properties include:

  • Melting Point: ~39–43°C (lit., similar to 4-(hydroxymethyl)benzonitrile derivatives) .
  • Solubility: Moderate in polar solvents (DMSO, methanol) but poor in water. Pre-solubilize in DMSO for biological assays .
  • Stability: Hygroscopic; store under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the nitrile group .

Q. What safety precautions are necessary when working with this compound?

Methodological Answer:

  • Hazards: Skin/eye irritation, respiratory toxicity (based on structurally similar nitriles) .
  • Mitigation:
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Employ spill kits with inert adsorbents (vermiculite) for solid residues.
    • Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomers of derivatives of this compound be resolved and characterized?

Methodological Answer:

  • Chiral Resolution: Use tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid) to form diastereomeric salts. Recrystallize in ethanol/water mixtures to isolate enantiomers .
  • Characterization:
    • Polarimetry to determine optical rotation.
    • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and hexane/isopropanol mobile phase .

Q. What crystallographic tools are recommended for analyzing packing interactions in this compound?

Methodological Answer:

  • Software: Mercury (CCDC) for visualizing voids, hydrogen bonds, and π-π stacking. Use the "Packing Similarity" module to compare with database entries (e.g., Cambridge Structural Database) .
  • Analysis Workflow:
    • Generate Hirshfeld surfaces to quantify intermolecular contacts.
    • Calculate interaction energies using density functional theory (DFT) for non-covalent forces .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

Methodological Answer:

  • Software: Gaussian or ORCA for DFT calculations.
  • Steps:
    • Model hydrolysis of the nitrile group to carboxylic acid under acidic/basic conditions.
    • Simulate photodegradation using time-dependent DFT (TD-DFT) to identify reactive intermediates .
    • Validate with LC-MS/MS to detect degradation byproducts (e.g., benzonitrile oxides) .

Q. What strategies can overcome solubility challenges in biological assays?

Methodological Answer:

  • Prodrug Design: Convert the hydroxymethyl group to a phosphate ester for enhanced aqueous solubility.
  • Formulation: Use cyclodextrin-based encapsulation (e.g., β-cyclodextrin) at 10–20 mM concentrations .
  • Validation:
    • Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm).
    • In vitro release studies in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.